L-Alanine-3,3,3-d3

Vue d'ensemble

Description

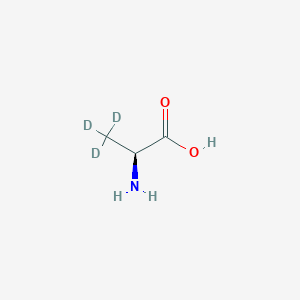

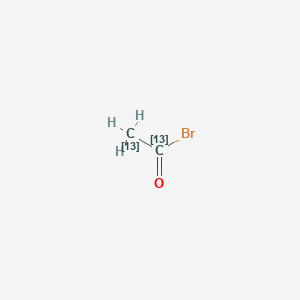

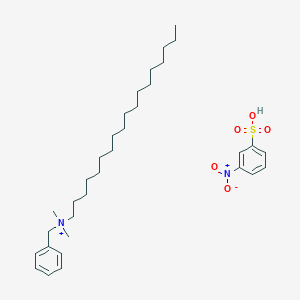

L-Alanine-3,3,3-d3 is a derivative of the amino acid L-Alanine. It is distinguished by the presence of deuterium atoms, a heavier isotope of hydrogen, at specific positions in the molecule.

Synthesis Analysis

L-Alanine-3,3,3-d3 can be synthesized through various methods. For example, D,L-3-[11C]-Alanine was prepared via methylation and hydrolysis, followed by enzymatic reactions to yield L-3-[11C]-lactic acid (Kloster & Laufer, 1980). Another method involves polymerizing D,L-Alanine-NCA, indicating the possibility of creating L-Alanine-3,3,3-d3 through similar routes (Kricheldorf & Hull, 1979).

Molecular Structure Analysis

The molecular structure of L-Alanine-3,3,3-d3 would be similar to L-Alanine, with the key difference being the presence of deuterium. Research on 15N-labeled L-alanine provides insights into the structural analysis of such modified amino acids (Shoji et al., 1990).

Chemical Reactions and Properties

L-Alanine-3,3,3-d3's chemical behavior would be influenced by the presence of deuterium. Studies on D,L-Alanine show that its conversion pathways and reactions are complex and diverse, which would be applicable to its deuterium-labeled counterparts (Ohno & Maeda, 2006).

Physical Properties Analysis

The physical properties of L-Alanine-3,3,3-d3, such as solubility and melting point, would be similar to L-Alanine. However, the presence of deuterium could result in slight variations. For instance, studies on L-alanine in water provide insights into its hydration and interaction with water molecules, which may also apply to L-Alanine-3,3,3-d3 (Degtyarenko et al., 2007).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, might be subtly altered due to the presence of deuterium. Research on the enzymatic conversion and biosynthesis pathways of alanine in different forms, including D- and L-Alanine, provides valuable information about its chemical properties (White et al., 2003).

Applications De Recherche Scientifique

-

Biomolecular NMR, Metabolism, Metabolomics, Proteomics

- L-Alanine-3,3,3-d3 is used in these fields for various purposes. It is often used as an internal standard for the quantification of L-alanine .

- The methods of application or experimental procedures vary depending on the specific experiment or study. Generally, it involves the use of Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of L-alanine .

- The results or outcomes obtained also depend on the specific experiment or study. In general, the use of L-Alanine-3,3,3-d3 allows for more accurate and reliable quantification of L-alanine, which can be crucial in studies related to metabolism, metabolomics, and proteomics .

-

- L-Alanine-3,3,3-d3 is used to make in-vivo measurements of glucose and alanine metabolism in studies of patients with diabetes .

- The method of application involves administering L-Alanine-3,3,3-d3 to the subject and then measuring the levels of glucose and alanine in the body .

- The results of these studies can provide valuable insights into the metabolic processes in patients with diabetes and can contribute to the development of new treatments and therapies .

-

- L-Alanine-3,3,3-d3 is used in the field of proteomics, specifically for the synthesis of isotope-labeled peptides for MS-based protein quantitation .

- The method of application involves incorporating L-Alanine-3,3,3-d3 into peptides during their synthesis. These peptides are then analyzed using mass spectrometry (MS) to quantify the proteins from which they were derived .

- The use of L-Alanine-3,3,3-d3 allows for more accurate and reliable protein quantification, which is crucial in proteomics research .

-

- L-Alanine-3,3,3-d3 is used as an internal standard for the quantification of L-alanine by GC- or LC-MS .

- The method of application involves the use of L-Alanine-3,3,3-d3 in GC or LC-MS analyses. It is added to the sample and the resulting chromatogram or mass spectrum is used to quantify the amount of L-alanine .

- The use of L-Alanine-3,3,3-d3 allows for more accurate and reliable quantification of L-alanine, which can be crucial in biochemical research .

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VGCLAIIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480395 | |

| Record name | L-Alanine-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine-3,3,3-d3 | |

CAS RN |

63546-27-0 | |

| Record name | L-Alanine-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)

![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)